法西格列胺

描述

Synthesis Analysis

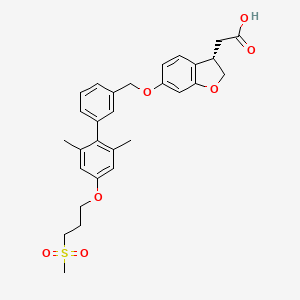

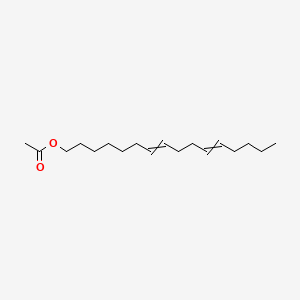

Fasiglifam may affect glucose metabolism and promote ATP synthesis in mitochondria, leading to larger insulin secretion in the long term .Molecular Structure Analysis

Fasiglifam has a molecular formula of C29H32O7S and a molecular weight of 524.625 . It was found to be the principal drug-related compound in plasma, with 15 metabolites, including the acyl glucuronide, also detected . A novel biotransformation that produced a side-chain shortened metabolite via elimination of CH2 from the acetyl side chain was noted .Chemical Reactions Analysis

The metabolic pathways of Fasiglifam involved oxygenation, oxidative dealkylation, dehydrogenation, glucuronidation, and GSH conjugation . Fasiglifam may undergo metabolic bioactivation via acyl glucuronide .Physical And Chemical Properties Analysis

Fasiglifam has a molecular weight of 524.63 and a chemical formula of C29H32O7S . More detailed physical and chemical properties can be found in the Certificate of Analysis .科学研究应用

2 型糖尿病治疗

法西格列胺已被研究用于其改善 2 型糖尿病大鼠葡萄糖耐量和增强胰岛素分泌的潜力,显示出作为口服治疗方案的希望 .

作用机制

作为一种选择性游离脂肪酸受体 1 (FFAR1)/GPR40 激动剂,法西格列胺通过激活胰腺 β 细胞中表达的 FFAR1,以葡萄糖依赖的方式增强胰岛素分泌 .

肝胆转运蛋白抑制

研究表明,法西格列胺可能损害胆汁酸的胆汁分泌,可能是通过抑制胆汁酸转运泵 (Bsep),这对于了解其对肝胆转运蛋白的影响至关重要 .

药物性肝损伤 (DILI)

TAK-875 因 DILI 问题已从 III 期临床试验中撤回。 已进行机制研究以确定与该药物相关的潜在 DILI 危害,例如共价结合负担、肝脏转运蛋白抑制、线粒体毒性和大鼠肝脏毒性 .

胰岛素分泌增强

法西格列胺通过 Gq-GPR40 途径具有双重增强机制,可改善 2 型糖尿病患者的血糖控制,且发生低血糖的风险极低。 它以葡萄糖依赖的方式增强胰腺 β 细胞的葡萄糖刺激的胰岛素分泌 (GSIS) .

代谢研究

研究已进行以了解法西格列胺及其代谢物的特定肝脏毒性机制,包括识别推定的反应性酰基葡萄糖醛酸代谢物,以及评估体外细胞毒性和原代人肝细胞和犬肝细胞中的 caspase 3/7 激活 .

作用机制

Target of Action

Fasiglifam primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . FFAR1 is a cell surface receptor expressed in the β-cells of human pancreatic islets . It plays a crucial role in potentiating insulin secretion in a glucose-dependent manner .

Mode of Action

Fasiglifam acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) . This means that Fasiglifam and γ-LA can bind to distinct binding sites on FFAR1, and their combined action results in a greater effect than the sum of their individual effects .

Biochemical Pathways

Fasiglifam’s action on FFAR1 leads to an increase in intracellular inositol monophosphate and calcium concentration, consistent with activation of the Gqα signaling pathway . This results in the potentiation of insulin secretion . The augmentation of glucose-induced insulin secretion by Fasiglifam, γ-LA, or their combination is completely abolished in pancreatic islets of FFAR1-knockout mice , indicating the critical role of FFAR1 in this pathway.

Pharmacokinetics

Fasiglifam is a potent, selective, and orally bioavailable GPR40 agonist . It has been found to inhibit the efflux transporter mrp2/mrp2 and uptake transporters ntcp and oatp/oatp , which may affect its bioavailability and lead to hyperbilirubinemia and cholestatic hepatotoxicity .

Result of Action

Fasiglifam enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia . It has a low risk of hypoglycemia and no evidence of β cell toxicity . It has been associated with liver injury, leading to its withdrawal from phase iii clinical trials .

Action Environment

The insulinotropic effect of Fasiglifam was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that Fasiglifam potentiates insulin release in conjunction with plasma FFAs in vivo . Therefore, the levels of FFAs in the body can influence the action, efficacy, and stability of Fasiglifam.

安全和危害

Fasiglifam was terminated in Phase III clinical trials due to liver safety concerns . The incidence of overall adverse events, serious adverse events, and deaths was similar between Fasiglifam and placebo, but a liver signal was identified based primarily on the difference in liver chemistry values in the Fasiglifam group compared with the placebo and active comparator groups . Three serious liver injuries were attributed to Fasiglifam treatment .

属性

IUPAC Name |

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025726 | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000413-72-8 | |

| Record name | Fasiglifam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasiglifam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12491 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FASIGLIFAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

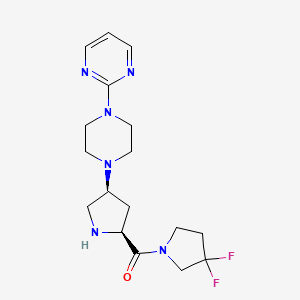

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

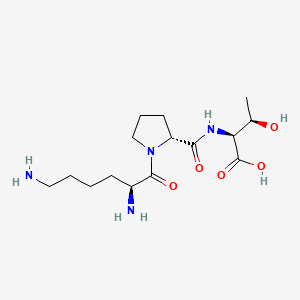

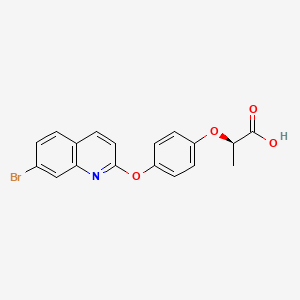

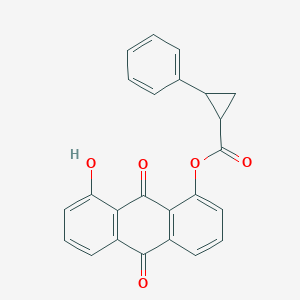

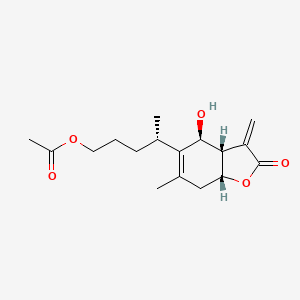

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-1-(2,4-dichlorophenyl)-6-methyl-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1671998.png)